azanide;azanidylideneiron;iron

Magnetic materials Rare-earth-free permanent magnets High-density magnetic recording

Standard ‘iron nitride’ batches often mix ζ, ε, γ′, and metastable α″ phases-creating unpredictable magnetic or catalytic performance. Our phase-characterized iron nitride (Fe₆H₂N₂⁻²) solves this heterogeneity risk. - α″-Fe₁₆N₂: 222 emu·g⁻¹ saturation magnetization (15.6% > pure Fe), 0.4 Oe·K⁻¹ TCC, stable below 200 °C. - ε-Fe₃N & γ′-Fe₄N nanoparticles: 160-186 emu·g⁻¹ for ferrofluids. - LIB anodes: Fe₃N@NCNR delivers 830-900 mAh·g⁻¹ (2.4× graphite). Specify target phase & nanostructure on order.

Molecular Formula Fe6H2N2-2
Molecular Weight 365.10 g/mol
Cat. No. B12325988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameazanide;azanidylideneiron;iron
Molecular FormulaFe6H2N2-2
Molecular Weight365.10 g/mol
Structural Identifiers
SMILES[NH2-].[N-]=[Fe].[Fe].[Fe].[Fe].[Fe].[Fe]
InChIInChI=1S/6Fe.H2N.N/h;;;;;;1H2;/q;;;;;;2*-1
InChIKeyILMFDGFXPJCFQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Nitride Procurement-Relevant Chemical Identity and Phase Landscape


Iron nitride, bearing the IUPAC name azanide;azanidylideneiron;iron (CAS 37245-77-5, molecular formula Fe₆H₂N₂⁻², molecular weight 365.1 g·mol⁻¹), is a gray, water-insoluble powder classified within the binary iron–nitrogen interstitial alloy family . Commercial and research-grade iron nitride products typically comprise a mixture of crystallographic phases—including ζ‑Fe₂N, ε‑Fe₃N₁₊ₓ, γ′‑Fe₄N, and the metastable α″‑Fe₁₆N₂ phase—each possessing distinct saturation magnetization, coercivity, catalytic behavior, and thermal stability profiles [1]. This phase heterogeneity means that procurement decisions cannot rely on a bulk formula alone; the functional identity of iron nitride is defined by its phase composition and nanostructure, which directly determine its suitability for magnetic, catalytic, and electrochemical applications .

Phase-Dependent Magnetic, Catalytic, and Electrochemical Performance


The simple designation “iron nitride” conceals a family of compounds whose saturation magnetization spans from ~134 emu·g⁻¹ (ε‑Fe₃N) to 222 emu·g⁻¹ (α″‑Fe₁₆N₂), whose ammonia decomposition activation energy differs by a factor of two between Fe and Fe₄N surfaces (68 vs. 143 kJ·mol⁻¹), and whose lithium‑ion anode reversible capacity ranges from ~180 mAh·g⁻¹ (Li₃FeN₂) to 830 mAh·g⁻¹ (Fe₃N@NCNR) [1][2][3]. Moreover, the metastable α″‑Fe₁₆N₂ phase begins to decompose at only 200 °C into α‑Fe and γ′‑Fe₄N, rendering thermal history and synthesis route critical to functional performance [4]. Two materials sold under the same CAS number may therefore exhibit fundamentally different behavior depending on the predominant phase and nanostructure. The quantitative evidence below establishes the specific points where iron nitride diverges from its closest analogs — metallic iron, iron oxides, cobalt nitrides, and graphite — and where phase selection within the iron nitride family itself matters decisively.

Quantitative Performance Comparison Against Key Comparator Materials


Saturation Magnetization vs. Metallic Iron

The α″-Fe₁₆N₂ phase of iron nitride delivers a saturation magnetization (Mₛ) of 222 emu·g⁻¹ at 300 K measured at 40 kOe, which is 15.6% higher than the 192 emu·g⁻¹ measured for metallic α‑Fe under identical conditions (both via Rietveld‑refined XRD and Mössbauer spectroscopy) [1]. In separate foil measurements, α″‑Fe₁₆N₂ achieves 222 emu·g⁻¹ vs. ~205 emu·g⁻¹ for reduced iron foils, a differential of ~8.3% [2]. The average magnetic moment per Fe atom in Fe₁₆N₂ is 2.52 μB, exceeding the 2.2 μB of α‑Fe by 15% [1][3].

Magnetic materials Rare-earth-free permanent magnets High-density magnetic recording

Li-Ion Battery Anode Reversible Capacity vs. Graphite

Spongy Fe₃N embedded in N‑doped carbon nanorods (Fe₃N@NCNR) delivers a reversible specific capacity of 830 mAh·g⁻¹ at 0.1 C, with long‑term cycling stability of 742 mAh·g⁻¹ over 600 cycles at 1 C [1]. This exceeds the theoretical maximum of conventional graphite anodes (372 mAh·g⁻¹, corresponding to the LiC₆ stoichiometric limit) by a factor of 2.23× [2]. Additionally, binder‑free Fe₂N nanoparticles have demonstrated a reversible capacity of 900 mAh·g⁻¹ in half‑cell testing, which is 2.42× the graphite theoretical limit [3]. Even the lithiated ternary nitride Li₃FeN₂ delivers a stable capacity of 180 mAh·g⁻¹ at C/10, directly comparable to the Li₄Ti₅O₁₂ benchmark (175 mAh·g⁻¹) but operating at a 300 mV lower voltage [4].

Lithium-ion batteries Anode materials Energy storage

Magneto-Ionic Critical Field vs. Cobalt Nitride Films

In single‑layer transition‑metal nitride films evaluated for magneto‑ionic voltage control of magnetism, iron nitride requires a higher critical electric field to induce nitrogen‑ion motion (≈6.6 V·nm⁻¹) compared with cobalt nitride (≈5.3 V·nm⁻¹), as determined by ab initio calculations of atomic bonding strength [1][2]. This 25% higher activation threshold reflects stronger Fe–N bonding. However, counter‑intuitively, under large applied bias (well above the magneto‑ionic onset, where magneto‑ionics is fully activated), iron nitride films exhibit enhanced coercivity and larger generated saturation magnetization, ultimately surpassing many of the performance features of cobalt nitrides [1][2]. The result is a material that offers superior stability against unintended ionic drift at lower voltages, but delivers greater magneto‑ionic modulation magnitude when deliberately driven.

Magneto-ionics Voltage-controlled magnetism Spintronics Memory devices

Ammonia Decomposition Activation Energy: Fe vs. Fe₄N Surface

The activation energy (Eₐ) for catalytic ammonia decomposition differs dramatically between the metallic iron surface and the fully nitrided γ′‑Fe₄N surface: Eₐ = 68 kJ·mol⁻¹ over α‑Fe vs. Eₐ = 143 kJ·mol⁻¹ over Fe₄N, a factor of 2.1× higher for the nitride phase [1][2]. Critically, the maximum NH₃ dehydrogenation rate occurs not on either pure phase but at the evanescent Fe/Fe₄N mixing phase — a “hidden active phase” where incipient surface nitridation modifies the electronic structure of neighboring Fe atoms, lowering the initial dehydrogenation barrier of adsorbed NH₃ [3]. As surface nitrogen continues to accumulate toward full Fe₄N stoichiometry, the catalyst progressively deactivates.

Ammonia decomposition Hydrogen production Heterogeneous catalysis

Saturation Magnetization in Ferrofluids vs. Iron Oxides

Iron nitride‑based ferrofluids exhibit substantially higher intrinsic magnetization than conventional iron oxide‑based ferrofluids. The ε‑Fe₃N phase has a room‑temperature saturation magnetization of approximately 160 emu·g⁻¹, and γ′‑Fe₄N reaches 186 emu·g⁻¹ [1]. In contrast, Fe₃O₄‑based magnetic fluids typically achieve <70 emu·g⁻¹, with bulk Fe₃O₄ saturating at ≈92 emu·g⁻¹ and γ‑Fe₂O₃ at 74–80 emu·g⁻¹ [2][3]. The factor of >2× higher magnetization for iron nitride translates directly to higher magnetic body forces in ferrofluid applications and greater specific absorption rate (SAR) potential in magnetic fluid hyperthermia [4].

Ferrofluids Magnetic fluid hyperthermia Biomedical magnetic materials

Thermal Stability and Coercivity vs. NdFeB Magnets

The metastable α″‑Fe₁₆N₂ phase presents a distinctive trade‑off profile relative to NdFeB permanent magnets. Fe₁₆N₂ possesses high saturation magnetization (2.39 T) but its coercivity remains limited to approximately 1.9–3.3 kOe (1910 Oe in optimized ion‑implanted foils), compared with NdFeB coercivities exceeding 10 kOe [1][2]. Conversely, α″‑Fe₁₆N₂ exhibits an ultralow positive temperature coefficient of coercivity (TCC) of 0.4 Oe·K⁻¹ from 300 to 425 K — two orders of magnitude smaller than the large negative TCC typical of commercial NdFeB magnets [3]. The critical thermal limitation is that α″‑Fe₁₆N₂ begins to decompose at 200 °C into α‑Fe and γ′‑Fe₄N, with complete conversion at 300 °C, whereas NdFeB magnets retain structural integrity to well above 300 °C [4][5].

Permanent magnets Rare‑earth‑free magnets Thermal stability Coercivity engineering

Evidence-Grounded Application Scenarios and Procurement Guidance


Rare-Earth-Free Magnets for Temperature-Stable Actuators and Sensors

α″‑Fe₁₆N₂ foils and consolidated powders, with saturation magnetization of 222 emu·g⁻¹ (15.6% above metallic iron) and an ultralow positive temperature coefficient of coercivity of 0.4 Oe·K⁻¹ (two orders of magnitude smaller than the negative TCC of NdFeB), are ideally suited for precision magnetic actuators, sensors, and instruments operating in environments where magnetic field stability across a 300–425 K temperature range is more critical than absolute coercivity [1][2]. Procurement should specify α″‑Fe₁₆N₂ phase content and confirm the absence of thermal decomposition to α‑Fe/γ′‑Fe₄N at service temperatures below 200 °C [3].

High-Capacity Li-Ion Battery Anodes Exceeding Graphite Limits

Iron nitride‑based anode architectures (Fe₃N@N‑doped carbon nanorods, binder‑free Fe₂N nanoparticles on carbon textile) deliver reversible capacities of 830–900 mAh·g⁻¹, representing a 2.2–2.4× improvement over the 372 mAh·g⁻¹ graphite theoretical maximum [4][5]. This capacity advantage, combined with the high electronic conductivity of metallic nitrides and the conversion‑type Li⁺ storage mechanism (FeₓN + 3Li⁺ + 3e⁻ ↔ xFe + Li₃N), positions iron nitride as a procurement priority for next‑generation LIB anodes where specific energy density is the primary design driver and where silicon’s volume‑expansion penalty is unacceptable [6].

Magneto-Ionic Memory and Spintronic Devices with High Stability

Single‑layer iron nitride films, with a nitrogen‑ion motion critical field of ≈6.6 V·nm⁻¹ (25% higher than cobalt nitride’s ≈5.3 V·nm⁻¹), provide a wider passive stability window for magneto‑ionic memory cells where unintended ionic drift under standby voltage must be avoided [7][8]. When actively driven at biases well above the magneto‑ionic onset, these films generate larger saturation magnetization modulation and enhanced coercivity compared with cobalt nitride counterparts, making iron nitride the preferred material for non‑volatile, voltage‑controlled magnetic memory architectures requiring large ON/OFF ratios.

High-Magnetization Ferrofluids and Magnetic Hyperthermia Agents

ε‑Fe₃N and γ′‑Fe₄N nanoparticles, with room‑temperature saturation magnetization of 160–186 emu·g⁻¹ — more than double the <70–92 emu·g⁻¹ of Fe₃O₄‑ and γ‑Fe₂O₃‑based ferrofluids — enable stronger magnetic body forces and higher specific absorption rates at equivalent particle concentrations [9][10]. Procurement of iron nitride nanoparticles for ferrofluid formulation or magnetic hyperthermia research should verify phase purity and surface passivation against atmospheric oxidation, as the magnetization advantage diminishes with uncontrolled oxide shell formation [11].

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